Product packaging for 2-(5-iodo-1H-indol-3-yl)acetonitrile(Cat. No.:)

2-(5-iodo-1H-indol-3-yl)acetonitrile

Cat. No.: B11928649
M. Wt: 282.08 g/mol
InChI Key: FPZYBJQWDBXPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(5-Iodo-1H-indol-3-yl)acetonitrile (CAS RN: 90800-17-2) is a high-purity synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 7 IN 2 and a molecular weight of 282.08 g/mol, this compound features a versatile acetonitrile group attached to the 3-position of a 5-iodo-1H-indole scaffold, making it a valuable building block for the construction of more complex heterocyclic systems. Its primary research application is as a precursor for the synthesis of pharmaceutically active quinazolinone derivatives. Scientific studies have demonstrated that this compound can be utilized to create 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogs, which have shown promising antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Some derivatives have exhibited potent activity with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA . Furthermore, these synthesized compounds are investigated for their role in inhibiting bacterial biofilm formation and as potential antiproliferative agents against various cancer cell lines, showcasing their broad utility in biomedical research . The molecular mechanism of action for related indole derivatives may involve binding to bacterial alarmone synthetase enzymes (Rel/SpoT homologs), which are key regulators of stress response and persistence in bacteria . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed specifications, including NMR and HPLC data, upon request to support their investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IN2 B11928649 2-(5-iodo-1H-indol-3-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7IN2

Molecular Weight

282.08 g/mol

IUPAC Name

2-(5-iodo-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C10H7IN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2

InChI Key

FPZYBJQWDBXPGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)CC#N

Origin of Product

United States

Future Research Trajectories and Academic Perspectives on 2 5 Iodo 1h Indol 3 Yl Acetonitrile Research

Development of Advanced Synthetic Methodologies for Novel Analogues

The generation of a diverse chemical library is fundamental to exploring the full therapeutic potential of a lead compound. For 2-(5-iodo-1H-indol-3-yl)acetonitrile, future synthetic efforts will likely focus on developing more efficient, versatile, and scalable methodologies to produce novel analogues. Current research into indole (B1671886) synthesis highlights several promising strategies.

Key areas for future synthetic development include:

Late-Stage Functionalization: Developing methods to modify the core indole scaffold in the final steps of a synthesis. This allows for the rapid creation of diverse analogues from a common intermediate, which is crucial for structure-activity relationship (SAR) studies.

Catalytic Enantioselective Synthesis: For analogues with chiral centers, the development of catalytic methods to produce single enantiomers is critical, as different enantiomers can have vastly different biological activities and safety profiles. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, offering high atom economy and efficiency. mdpi.com Adapting MCRs for the synthesis of functionalized indoleacetonitriles could significantly streamline the drug discovery process.

Novel Cyclization Strategies: Research into new ways to form the indole ring, such as the recently discovered [4+1]-spirocyclization of nitroalkenes, could provide access to previously inaccessible structural motifs. nih.govmdpi.com While this particular method was applied to produce 2-(1H-indol-2-yl)acetonitriles, the principle of developing novel cascade transformations remains a key future direction. nih.govmdpi.com

These advanced synthetic approaches will be instrumental in generating a wide array of derivatives, enabling a thorough investigation of how modifications to the indole ring, the acetonitrile (B52724) side chain, and the iodine substituent impact biological activity.

Integrated In Vitro and In Silico Approaches for Comprehensive Mechanistic Understanding

To move beyond identifying biological activity to understanding the underlying mechanism of action, a synergistic approach combining computational (in silico) and laboratory-based (in vitro) studies is essential. This integrated strategy allows for the prediction of molecular behavior and the subsequent experimental validation, leading to a more complete mechanistic picture.

Future research should prioritize the following integrated approaches:

Molecular Docking and Simulation: In silico docking studies can predict how this compound and its analogues bind to the active sites of target proteins. nih.gov This can help identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. nih.gov These predictions can then guide the design of new, more potent analogues.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. researchgate.net This early-stage assessment helps to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures in drug development. researchgate.net

In Vitro Target Validation: The predictions from in silico models must be confirmed through rigorous in vitro testing. This includes enzyme inhibition assays, receptor binding assays, and cell-based assays to measure the compound's effect on cellular processes like proliferation and apoptosis. impactfactor.orgmdpi.com For instance, studies on the related 2-(5-chloro-1H-indol-3-yl)acetonitrile have shown anticancer and antifungal properties, which could be quantitatively assessed for the 5-iodo analogue using in vitro models.

The table below outlines a potential workflow for an integrated in vitro and in silico investigation.

Phase Methodology Objective Example from Related Research
Prediction (In Silico) Molecular DockingPredict binding mode and affinity to a specific protein target (e.g., an enzyme or receptor).Docking of indole derivatives into the active site of xanthine (B1682287) oxidase to predict key interactions. nih.gov
Prediction (In Silico) ADMET ProfilingAssess drug-likeness, pharmacokinetic properties, and potential toxicity risks.Use of SwissADME server to evaluate pharmacological features like lipophilicity and water solubility. researchgate.net
Validation (In Vitro) Enzyme Inhibition AssayQuantitatively measure the compound's ability to inhibit the activity of the target enzyme (e.g., IC50 value).Determining the IC50 value of an acridine (B1665455) derivative against Topoisomerase I and II. mdpi.com
Validation (In Vitro) Cell-Based AssaysEvaluate the compound's effect on cancer cell lines, such as growth inhibition (GI50) or induction of apoptosis.Testing indole derivatives for their growth inhibitory concentration against human cervical adenocarcinoma (HeLa) cells.

This iterative cycle of prediction and validation accelerates the optimization process, leading to the development of compounds with improved efficacy and a deeper understanding of their molecular mechanisms.

Exploration of Emerging Biological Targets and Therapeutic Applications

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. While the precise targets of this compound are still under investigation, research on related compounds provides a roadmap for future exploration.

Potential therapeutic areas and targets for investigation include:

Oncology: The 5-chloro analogue has demonstrated anticancer properties. Future studies could explore the potential of the 5-iodo derivative to inhibit cancer cell growth, perhaps by targeting kinases, topoisomerases, or inducing apoptosis. impactfactor.orgmdpi.com

Neurodegenerative and Psychiatric Disorders: Many indole derivatives interact with targets in the central nervous system. For example, various 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives show high affinity for serotonin (B10506) receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), suggesting potential antidepressant applications. researchgate.netresearchgate.net The 5-iodo-indoleacetonitrile core could be explored for activity at these and other neurological targets.

Infectious Diseases: Moderate antifungal activity has been reported for some indole derivatives against pathogens like Candida albicans. This suggests a potential avenue for developing new antifungal agents based on the this compound scaffold.

Enzyme Inhibition: Indole-based compounds have been successfully designed as enzyme inhibitors. A recent study developed a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as potent inhibitors of xanthine oxidase, an enzyme involved in gout. nih.gov This highlights the potential for designing analogues of this compound to target specific enzymes implicated in disease.

A systematic screening of this compound against a panel of diverse biological targets will be crucial to uncovering novel therapeutic opportunities.

Interdisciplinary Research Synergies (e.g., Chemical Biology, Structural Biology)

Advancing the understanding of this compound will require collaboration across multiple scientific disciplines. The integration of chemistry, biology, and physics provides powerful tools to probe molecular function at a fundamental level.

Key interdisciplinary synergies to be explored include:

Chemical Biology: The compound and its derivatives can be used as chemical probes to investigate complex biological systems. For instance, a biotin- or fluorescently-tagged analogue could be synthesized to identify its direct binding partners within a cell, a technique known as affinity purification or chemical proteomics. This approach helps to uncover novel biological targets and pathways modulated by the compound.

Structural Biology: Determining the three-dimensional structure of the compound bound to its biological target is a primary goal. Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the binding interaction. This information is invaluable for understanding the basis of the compound's activity and for guiding the rational design of next-generation molecules. The crystal structures of several related indoleacetonitriles have been solved, providing a solid foundation for future structural studies of the 5-iodo analogue and its protein complexes. nih.govnih.govnih.govnih.gov

By leveraging these interdisciplinary approaches, researchers can bridge the gap between molecular structure and biological function, accelerating the translation of fundamental discoveries into potential therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(5-iodo-1H-indol-3-yl)acetonitrile, and how can reaction efficiency be optimized?

Answer: The synthesis of iodo-substituted indole acetonitriles typically involves functionalization of the indole core. A viable approach is Iron(II)-catalyzed oxidative cross-dehydrogenative coupling (CDC) with acetonitrile derivatives, as demonstrated for analogous compounds (e.g., 2-(5-fluoro-1H-indol-2-yl)acetonitrile) . Key steps include:

  • Catalyst selection : Use Fe(II) salts (e.g., FeCl₂) to promote regioselective C–H bond activation at the indole C-2 or C-3 position.
  • Solvent optimization : Polar aprotic solvents like acetonitrile or DMF enhance reaction rates.
  • Temperature control : Reactions are often conducted under reflux (80–100°C) to balance reactivity and byproduct formation .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures yields pure products. Monitor by TLC and confirm purity via HPLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C-5 iodination shifts aromatic protons downfield by ~0.3–0.5 ppm). Assign NOESY correlations to verify spatial proximity of the acetonitrile group to adjacent substituents .
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation. Refinement with SHELXL (via the SHELX suite) resolves bond lengths/angles, with mean σ(C–C) ≤ 0.005 Å and R-factors < 0.1 .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm), particularly for iodine’s isotopic signature .

Q. What safety and handling protocols are recommended for lab-scale work with iodinated indole derivatives?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal. Collect halogenated waste separately for incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Cross-validation : Compare NMR-derived torsion angles with SC-XRD results. For example, indole ring puckering in solution (NMR) vs. planar conformations in crystals (X-ray) may explain shifts .
  • DFT calculations : Use Gaussian or ORCA to model solution-phase conformations and predict NMR chemical shifts. Match computed spectra with experimental data to identify dominant conformers .
  • Twinned data refinement : Employ SHELXL’s twin refinement tools (e.g., BASF parameter) to correct for pseudo-merohedral twinning in crystals .

Q. What strategies minimize byproduct formation during iodo-substitution reactions in indole acetonitriles?

Answer:

  • Regioselective iodination : Use N-iodosuccinimide (NIS) in acetic acid at 0–5°C to favor C-5 substitution over C-3 or C-7 positions. Monitor reaction progress via LC-MS to quench at ~90% conversion .
  • Catalyst tuning : Additives like pyridine or DMAP suppress electrophilic side reactions (e.g., diiodination) by coordinating excess I⁺ .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states, reducing dimerization byproducts .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT-based mechanistic studies : Calculate activation energies for Pd-catalyzed coupling steps (e.g., Suzuki-Miyaura). Focus on iodine’s σ-hole interactions with palladium, which enhance oxidative addition rates .
  • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction trajectories using GROMACS. Optimize ligand exchange steps to favor transmetalation .
  • Docking studies : Model steric effects of the acetonitrile group on catalyst accessibility. Use AutoDock Vina to predict binding affinities with catalytic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.